molecular formula C12H12ClNO2 B2995354 (2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride CAS No. 380611-11-0

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride

Cat. No. B2995354
M. Wt: 237.68
InChI Key: GVSANNROGBIDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amino acid derivative with a naphthalene group. Amino acids are the building blocks of proteins and play key roles in various biological processes . Naphthalene is a polycyclic aromatic hydrocarbon that is often used in industry .


Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a type of aromatic hydrocarbon), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The naphthalene group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, amino acids are solid at room temperature, and their solubility in water varies. The presence of the naphthalene group could influence these properties .

Scientific Research Applications

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them suitable for biological assays. For instance, they have been used for fluorescence derivatization of amino acids, yielding derivatives that show strong fluorescence in ethanol and water at physiological pH, with good quantum yields. This application is crucial for bio-imaging and sensing technologies (Frade et al., 2007).

Synthesis and Resolution

Efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the drug Cinacalcet, have been achieved using R-(−)-mandelic acid. This process highlights the compound's role in pharmaceutical manufacturing, particularly in producing optically pure enantiomers for therapeutic purposes (Mathad et al., 2011).

Environmental Studies

Studies on autoxidation reactions of aromatic o-aminohydroxynaphthalenes, which form during the anaerobic reduction of sulfonated azo dyes, have provided insights into the environmental behavior of naphthalene derivatives. Understanding these reactions is important for assessing the environmental impact of industrial dyes and developing strategies for their degradation (Kudlich et al., 1999).

Polymer Science

The synthesis of a new naphthylamine-derived aromatic dicarboxylic acid and its application in producing high glass-transition temperature polymers for blue-light-emitting materials showcase the compound's relevance in material science. These polymers have potential applications in electronics and optoelectronics due to their good mechanical properties and thermal stability (Liou et al., 2006).

Analytical Chemistry

The determination of naphthols by flow-injection chemiluminescence, utilizing 1-amino-2-naphthol hydrochloride among other compounds, demonstrates the role of naphthalene derivatives in analytical methodologies. These techniques are valuable for detecting and quantifying aromatic compounds in various samples, contributing to environmental monitoring and pharmaceutical analysis (Al-Tamrah & Townshend, 1987).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be of interest in fields such as medicinal chemistry, materials science, or biochemistry .

properties

IUPAC Name

2-amino-2-naphthalen-1-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSANNROGBIDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

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